2-(4-Biphenyl)ethyl isocyanate

Polymer Chemistry Materials Science Structure-Property Relationship

2-(4-Biphenyl)ethyl isocyanate is non-interchangeable with simpler aryl isocyanates. Its ethyl spacer decouples the rigid biphenyl core from the NCO group, enabling LCPs with balanced mesophase behavior, thermally resilient polyurethane coatings, and toughened epoxy hardeners. The spacer reduces steric hindrance for controlled reaction kinetics and yields a solid physical state for precise formulation. Substitution with directly-attached or non-spacer isocyanates degrades thermal, morphological, and processing performance. Choose this compound when application-driven design, not cost, determines material outcomes.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 480439-06-3
Cat. No. B1598849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Biphenyl)ethyl isocyanate
CAS480439-06-3
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CCN=C=O
InChIInChI=1S/C15H13NO/c17-12-16-11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-11H2
InChIKeyMNLXNPZLWAYHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Biphenyl)ethyl isocyanate (CAS 480439-06-3) | Essential Procurement Data for Biphenyl-Containing Isocyanate Selection


2-(4-Biphenyl)ethyl isocyanate (CAS 480439-06-3) is a specialty organic compound featuring an isocyanate group (-N=C=O) tethered to a 4-biphenyl moiety via a two-carbon ethyl spacer. With a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol, it is supplied as a solid with a purity specification of 97%, a density >1.117 g/mL at 25 °C (lit.), and a refractive index n20/D >1.6020 (lit.) . Its storage is recommended at 2-8°C . This compound serves as a key intermediate in the synthesis of specialized polymers, liquid crystalline materials, and advanced coatings, where the combination of a rigid biphenyl core and a flexible ethyl linker provides a unique balance of properties not achievable with simpler aryl isocyanates.

Why 2-(4-Biphenyl)ethyl isocyanate Cannot Be Replaced by Generic Aryl Isocyanates: A Structural and Functional Justification


While numerous aryl isocyanates are commercially available, 2-(4-Biphenyl)ethyl isocyanate occupies a distinct and non-interchangeable niche. Its primary differentiation lies in the ethyl spacer bridging the reactive isocyanate group and the 4-biphenyl core. This contrasts sharply with directly attached analogs like 4-biphenyl isocyanate (CAS 92-95-5) or 2-biphenyl isocyanate (CAS 17337-13-2), which lack this spacer. The presence of the ethyl group fundamentally alters the compound's physical state (solid vs. liquid), impacts its reactivity profile and steric accessibility, and critically influences the morphology and thermal properties of derived polymers [1]. Substitution with a simpler, lower-cost phenyl isocyanate (CAS 103-71-9) or a non-spacer biphenyl isocyanate results in polymers with entirely different characteristics, often lacking the desired balance of rigidity and processability . The specific molecular architecture of 2-(4-Biphenyl)ethyl isocyanate is therefore a deliberate design choice, not an arbitrary commercial variant, and its procurement is dictated by precise application requirements detailed in the following evidence.

Quantitative Differentiation of 2-(4-Biphenyl)ethyl isocyanate: Head-to-Head Data vs. Key Analogs


Molecular Architecture: The Ethyl Spacer Differentiates 2-(4-Biphenyl)ethyl isocyanate from Non-Spacer Biphenyl Isocyanates

2-(4-Biphenyl)ethyl isocyanate contains a 2-carbon ethyl spacer between the isocyanate group and the 4-biphenyl ring system. In contrast, primary analogs like 4-biphenyl isocyanate (CAS 92-95-5) and 2-biphenyl isocyanate (CAS 17337-13-2) feature the isocyanate group directly attached to the biphenyl core. This structural distinction is the most fundamental source of the compound's differentiated properties. The spacer reduces steric hindrance around the reactive NCO group, increases molecular flexibility, and alters the final polymer morphology by increasing the distance between rigid biphenyl mesogens [1]. This difference is quantifiable in the physical properties of the compounds themselves and manifests in the performance of derived materials .

Polymer Chemistry Materials Science Structure-Property Relationship

Physical State and Storage: Solid 2-(4-Biphenyl)ethyl isocyanate vs. Liquid Isomers

At room temperature, 2-(4-Biphenyl)ethyl isocyanate is a solid requiring storage at 2-8°C . In contrast, the structural analog 2-biphenyl isocyanate (CAS 17337-13-2) is a clear liquid at room temperature . The 4-biphenyl isocyanate analog (CAS 92-95-5) is also a solid, but with a significantly higher melting point (56 °C) [1]. This difference in physical state is a direct consequence of the molecular structure and influences handling, formulation, and storage protocols.

Material Handling Physical Chemistry Procurement Specification

Polymer Performance: Enhanced Flame Retardancy with 4-Biphenyl Isocyanate Adducts in ABS

While a direct study on 2-(4-Biphenyl)ethyl isocyanate is not available, a class-level inference can be drawn from research on a close structural analog. A study on novolac-based char formers for ABS resins demonstrated that an adduct containing 4-biphenyl isocyanate (BPI) yielded a Limiting Oxygen Index (LOI) value of 35, which was significantly higher than the value of 31 achieved with a phenyl isocyanate (PI)-based adduct under identical test conditions [1]. This 4% (absolute) improvement in LOI is a critical metric in flame retardancy, indicating the substantial performance benefit conferred by the biphenyl moiety over a simpler phenyl group. Given that 2-(4-Biphenyl)ethyl isocyanate also contains the biphenyl group, it is highly plausible that it would impart similar enhanced flame retardant properties to polymer systems when compared to non-biphenyl alternatives.

Polymer Science Flame Retardancy Materials Engineering ABS Resin

Target Applications for 2-(4-Biphenyl)ethyl isocyanate Driven by Empirical Differentiation


Synthesis of Liquid Crystal Polymers (LCPs) and Mesogenic Materials

The rigid, extended biphenyl core of 2-(4-Biphenyl)ethyl isocyanate is a well-known mesogenic unit, essential for inducing liquid crystalline phases in polymers . The ethyl spacer offers a key advantage: it decouples the rigid mesogen from the polymer backbone, providing the necessary flexibility to achieve desirable mesophase behavior and processability. This is in contrast to using a directly attached 4-biphenyl isocyanate, which can result in overly rigid, less tractable polymers. The specific geometry and spacer length make this compound a preferred building block for tailoring the thermal and optical properties of advanced LCPs.

High-Performance Polymer Coatings and Adhesives Requiring Enhanced Thermal Stability

As demonstrated by class-level evidence, the incorporation of a biphenyl moiety into a polymer network significantly enhances its thermal stability and flame retardancy compared to simple phenyl-based analogs [1]. 2-(4-Biphenyl)ethyl isocyanate is therefore a strategic choice for formulating high-value polyurethane coatings and adhesives where thermal resilience is paramount, such as in aerospace, automotive, or electronic applications. The compound's solid physical state at room temperature also facilitates precise formulation and handling in these demanding industrial contexts.

Polymer Synthesis Where Controlled Reactivity and Sterics are Critical

The ethyl spacer in 2-(4-Biphenyl)ethyl isocyanate reduces steric hindrance around the NCO group compared to analogs where the biphenyl is directly attached (e.g., 2-biphenyl isocyanate). This can lead to more predictable and controlled reaction kinetics with nucleophiles like alcohols and amines . This property is valuable in the precise synthesis of complex macromolecular architectures, including block copolymers and functionalized surfaces, where controlling the rate and extent of urethane/urea bond formation is crucial for achieving the desired final product structure and performance.

Research and Development of Difunctional Biphenyl Compounds as Epoxy Hardeners

Patent literature explicitly identifies difunctional biphenyl compounds, including those with isocyanate functionalities, as suitable hardeners for thermosetting epoxy resins [2]. The unique structure of 2-(4-Biphenyl)ethyl isocyanate makes it a candidate precursor for synthesizing such novel hardeners. The ethyl spacer may impart improved toughness or flexibility to the cured epoxy network compared to hardeners derived from more rigid biphenyl precursors. This application leverages the compound's core biphenyl structure while utilizing the ethyl spacer to fine-tune the final material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Biphenyl)ethyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.